molecular formula C20H29NO6 B5318722 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate

1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate

Cat. No. B5318722
M. Wt: 379.4 g/mol
InChI Key: FILCULSFITYHPS-DCDCITSCSA-N
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Description

1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate is a chemical compound that has gained significant attention in the scientific community. It is a selective antagonist of the dopamine D3 receptor and has potential therapeutic applications in treating addiction, schizophrenia, and other neurological disorders. In

Mechanism of Action

The mechanism of action of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate is through its selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is involved in the reward pathway in the brain and is implicated in addiction. By blocking this receptor, the compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. The compound has also been shown to improve cognitive function and reduce symptoms of schizophrenia, which may be related to its effects on the dopamine D3 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective antagonism of the dopamine D3 receptor. The compound has been shown to reduce drug-seeking behavior in animal models, improve cognitive function, and reduce symptoms of schizophrenia. The compound has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate in lab experiments are its selectivity for the dopamine D3 receptor and its potential therapeutic applications. The compound has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior, improving cognitive function, and reducing symptoms of schizophrenia. The limitations of using this compound in lab experiments are related to its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate. One direction is to further explore its potential therapeutic applications in treating addiction, schizophrenia, and other neurological disorders. Another direction is to investigate its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, further research is needed to optimize the synthesis method and develop more efficient ways of producing the compound.

Synthesis Methods

The synthesis of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate involves a series of chemical reactions. The starting materials are 2-methoxy-4-(1-propen-1-yl)phenol and 1,6-diaminohexane. The reaction involves the addition of the amine to the phenol, followed by the protection of the amino group with a Boc group. The protected amine is then reacted with ethylene oxide, followed by deprotection of the Boc group and reaction with oxalic acid to form the oxalate salt.

Scientific Research Applications

1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is implicated in addiction, schizophrenia, and other neurological disorders. The compound has been tested in animal models for its efficacy in reducing drug-seeking behavior, improving cognitive function, and reducing symptoms of schizophrenia.

properties

IUPAC Name

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-9-10-17(18(15-16)20-2)21-14-13-19-11-6-4-5-7-12-19;3-1(4)2(5)6/h3,8-10,15H,4-7,11-14H2,1-2H3;(H,3,4)(H,5,6)/b8-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILCULSFITYHPS-DCDCITSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2CCCCCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2CCCCCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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